molecular formula C11H8F2N2 B12075087 4-(2,5-Difluorophenyl)pyridin-3-amine

4-(2,5-Difluorophenyl)pyridin-3-amine

Cat. No.: B12075087
M. Wt: 206.19 g/mol
InChI Key: UVSQKHLNGSZEPK-UHFFFAOYSA-N
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Description

4-(2,5-Difluorophenyl)pyridin-3-amine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a 2,5-difluorophenyl group at the 4-position and an amine group at the 3-position. The incorporation of fluorine atoms into the aromatic ring significantly influences its chemical and biological properties, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Difluorophenyl)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and an arylboronic acid as the coupling partner. For instance, the reaction between 4-bromo-3-aminopyridine and 2,5-difluorophenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Difluorophenyl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives with different substitution patterns.

    Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-(2,5-Difluorophenyl)pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,5-Difluorophenyl)pyridin-3-amine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function by forming strong interactions with the active site or binding pocket. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2,5-Difluorophenylpyridine: Similar structure but lacks the amine group.

    3-Aminopyridine: Contains the amine group but lacks the difluorophenyl substitution.

    4-(2,4-Difluorophenyl)pyridin-3-amine: Similar structure with different fluorine substitution pattern.

Uniqueness

4-(2,5-Difluorophenyl)pyridin-3-amine is unique due to the specific positioning of the fluorine atoms and the amine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

4-(2,5-Difluorophenyl)pyridin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activity. The presence of fluorine atoms in the phenyl ring enhances its chemical reactivity and biological interactions, making it a candidate for various therapeutic applications, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C11H8F2N. The structure consists of a pyridine ring substituted at the third position with an amino group and at the fourth position with a 2,5-difluorophenyl group. This specific arrangement is believed to enhance its binding affinity to biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The fluorine substituents increase the compound's lipophilicity and binding affinity, allowing it to modulate the activity of various molecular targets crucial for cellular processes. This modulation can lead to therapeutic effects against diseases such as cancer and bacterial infections.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition of growth. For instance, studies have shown that this compound can inhibit Escherichia coli with notable efficacy .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. The mechanism appears to involve the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. By inhibiting DHFR, the compound disrupts nucleotide synthesis, leading to reduced cell viability in cancerous cells .

Case Studies

  • Inhibition of Dihydrofolate Reductase : A study highlighted that fluorinated pyridine derivatives, including this compound, effectively inhibited DHFR with high affinity. This inhibition was linked to decreased viability in cancer cell lines such as breast and colon cancer cells .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial effects of this compound against E. coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µM, showcasing its potential as an antibacterial agent .

Data Tables

Biological Activity Target IC50 (µM) Effect
AntimicrobialE. coli10Significant growth inhibition
AnticancerDihydrofolate reductase0.21Reduced viability in cancer cells
Compound Activity Reference
This compoundAntimicrobial & Anticancer
Related Pyridine DerivativeDHFR Inhibition

Properties

Molecular Formula

C11H8F2N2

Molecular Weight

206.19 g/mol

IUPAC Name

4-(2,5-difluorophenyl)pyridin-3-amine

InChI

InChI=1S/C11H8F2N2/c12-7-1-2-10(13)9(5-7)8-3-4-15-6-11(8)14/h1-6H,14H2

InChI Key

UVSQKHLNGSZEPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C2=C(C=NC=C2)N)F

Origin of Product

United States

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